ethyl (2E)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
Ethyl (2E)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a thiazolopyrimidine derivative characterized by a bicyclic core fused with a thiazole ring. Key structural features include:
- 4-Methoxybenzylidene substituent: An electron-donating group at the 2-position, influencing electronic density and intermolecular interactions.
- (E)-2-Phenylethenyl group: A conjugated vinylphenyl moiety at the 5-position, enhancing π-electron delocalization.
- Ethyl ester at C6: Provides lipophilicity and modulates solubility.
The compound is synthesized via cyclocondensation of thiouracil derivatives with substituted aldehydes in the presence of chloroacetic acid and sodium acetate, a method analogous to related compounds (e.g., ). Its structural complexity and functional diversity make it a candidate for pharmacological applications, particularly in anticancer and antimicrobial research.
Properties
Molecular Formula |
C26H24N2O4S |
|---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
ethyl (2E)-2-[(4-methoxyphenyl)methylidene]-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C26H24N2O4S/c1-4-32-25(30)23-17(2)27-26-28(21(23)15-12-18-8-6-5-7-9-18)24(29)22(33-26)16-19-10-13-20(31-3)14-11-19/h5-16,21H,4H2,1-3H3/b15-12+,22-16+ |
InChI Key |
WPFLWEYGSMUCRI-CEHHTOFISA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1/C=C/C3=CC=CC=C3)C(=O)/C(=C\C4=CC=C(C=C4)OC)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C=CC3=CC=CC=C3)C(=O)C(=CC4=CC=C(C=C4)OC)S2)C |
Origin of Product |
United States |
Biological Activity
Ethyl (2E)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and various biological activities, including anticancer, antimicrobial, and anticonvulsant properties.
Chemical Structure and Properties
The compound belongs to a class of thiazolo-pyrimidines characterized by a complex structure that includes a thiazole ring fused with a pyrimidine moiety. The molecular formula is with a molar mass of approximately 575.07 g/mol. The compound's structure is crucial for its biological activity as it influences interactions with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolo-pyrimidine derivatives. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines. In vitro assays indicated that these compounds induce apoptosis in cancer cells by modulating apoptotic pathways. Specifically, they increase the expression of pro-apoptotic proteins like Bax while decreasing anti-apoptotic proteins such as Bcl-2 .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 3.24 | Apoptosis induction |
| Compound B | A549 | 5.00 | Cell cycle arrest |
| Ethyl Compound | MCF7 | 4.50 | Apoptosis via Bax/Bcl-2 modulation |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives of thiazolo-pyrimidines exhibit significant antibacterial and antifungal activities. For example, compounds structurally related to this compound have shown effectiveness against various strains of bacteria and fungi, suggesting a broad spectrum of antimicrobial action .
Table 2: Antimicrobial Activity
| Compound Name | Microorganism Tested | Zone of Inhibition (mm) |
|---|---|---|
| Compound C | E. coli | 15 |
| Compound D | S. aureus | 18 |
| Ethyl Compound | C. albicans | 20 |
Anticonvulsant Activity
Additionally, some studies have reported anticonvulsant effects for thiazolo-pyrimidine derivatives. The mechanisms may involve modulation of neurotransmitter systems or ion channels that are critical in seizure activity regulation . This suggests potential therapeutic applications in epilepsy management.
Case Studies
- Anticancer Study : A study involving ethyl (2E)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-(E)-phenylethenyl demonstrated potent activity against HeLa cells with an IC50 value significantly lower than standard chemotherapeutics like 5-FU.
- Antimicrobial Study : In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria and exhibited notable inhibition zones compared to control antibiotics.
Comparison with Similar Compounds
Comparison with Similar Thiazolopyrimidine Derivatives
Thiazolopyrimidine derivatives exhibit diverse properties depending on substituents. Below is a systematic comparison:
Substituent Effects on Physical Properties
*Synthesis yields for analogous compounds suggest ~78% for the target (based on ).
Key Observations :
- Electron-withdrawing groups (e.g., cyano in 11b) lower melting points compared to electron-donating substituents (e.g., trimethyl in 11a).
- Bulky substituents like 2,4,6-trimethoxybenzylidene increase melting points due to enhanced crystal packing via C–H···O interactions.
Electronic and Structural Features
- Ring Puckering : The central pyrimidine ring in trimethoxy-substituted analogs adopts a flattened boat conformation (deviation: 0.224 Å). The target’s 4-methoxy group may induce similar puckering, affecting binding to biological targets.
- Dihedral Angles : In trimethoxy derivatives, the thiazolopyrimidine and benzene rings form an 80.94° dihedral angle. The target’s less-substituted 4-methoxy group may reduce steric hindrance, leading to smaller angles.
Hydrogen Bonding and Crystal Packing
- Methoxy vs. Hydroxy/Acetoxy: Unlike 2-hydroxybenzylidene derivatives (–9), the target’s methoxy group cannot form strong O–H···O bonds but may participate in weak C–H···O interactions.
- Halogen Interactions : Bromophenyl analogs () exhibit π-halogen interactions, absent in the target but critical for crystal stability in halogenated derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
